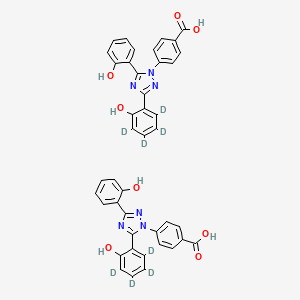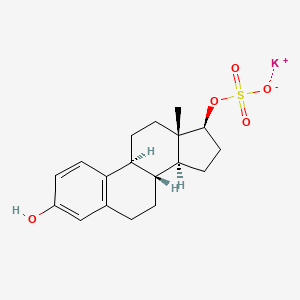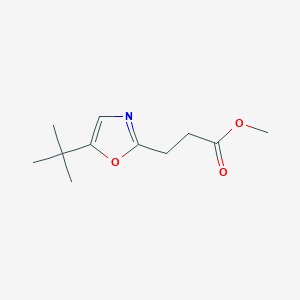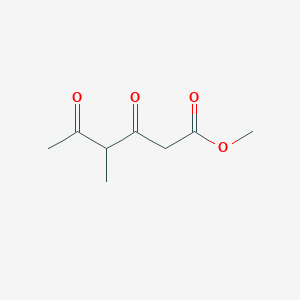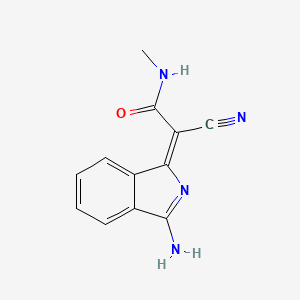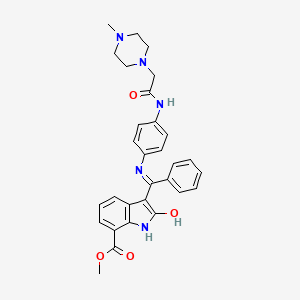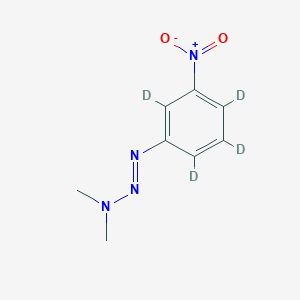
3,3-Dimethyl-1-(3-nitrophenyl-2,4,5,6-d4)triaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3-Dimethyl-1-(3-nitrophenyl-2,4,5,6-d4)triaz-1-ene is a stable isotope-labeled compound, often used in various scientific research applications. This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms at specific positions in the molecule. The molecular formula of this compound is C8D4H6N4O2, and it has a molecular weight of 198.215 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(3-nitrophenyl-2,4,5,6-d4)triaz-1-ene typically involves the following steps:
Nitration of Aromatic Compounds: The initial step involves the nitration of an aromatic compound to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Deuteration: The introduction of deuterium atoms is carried out through a process known as deuteration, where hydrogen atoms are replaced by deuterium. This can be achieved using deuterated reagents or
Properties
Molecular Formula |
C8H10N4O2 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
N-methyl-N-[(2,3,4,6-tetradeuterio-5-nitrophenyl)diazenyl]methanamine |
InChI |
InChI=1S/C8H10N4O2/c1-11(2)10-9-7-4-3-5-8(6-7)12(13)14/h3-6H,1-2H3/i3D,4D,5D,6D |
InChI Key |
JKJVFVAYXDTCRD-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])[2H])N=NN(C)C)[2H] |
Canonical SMILES |
CN(C)N=NC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


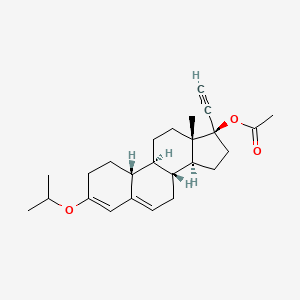
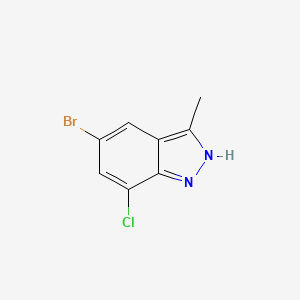
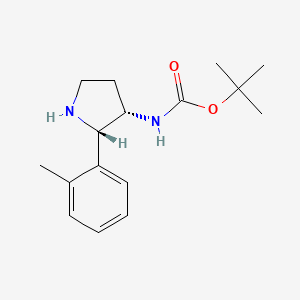
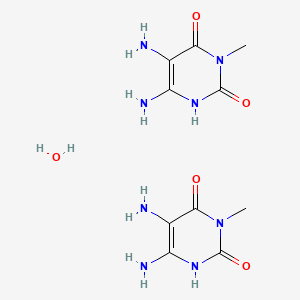
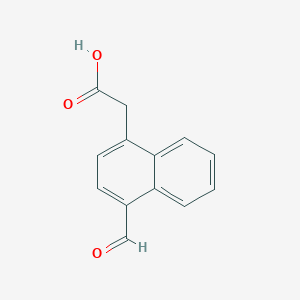
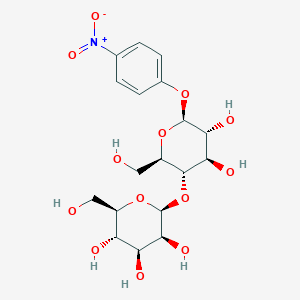

![[(2S,3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate](/img/structure/B15352460.png)
